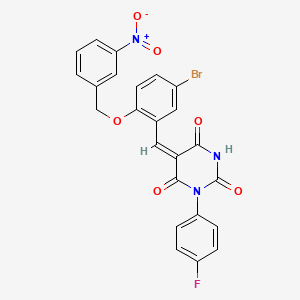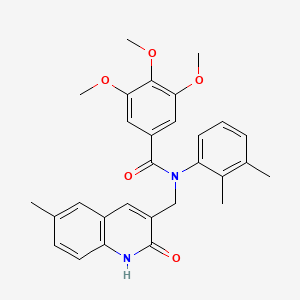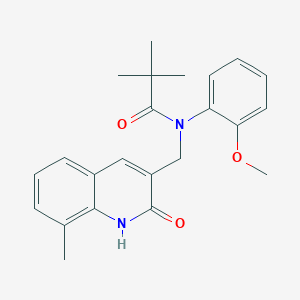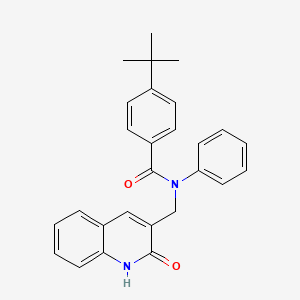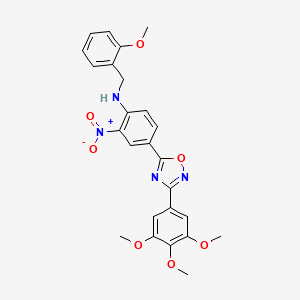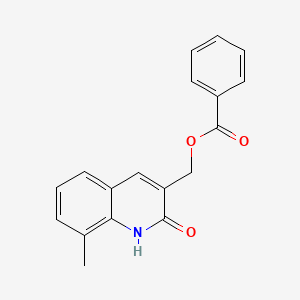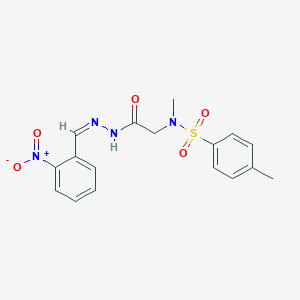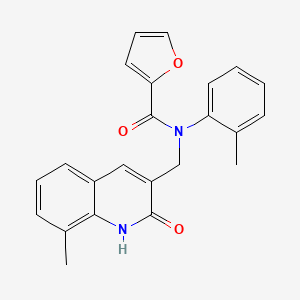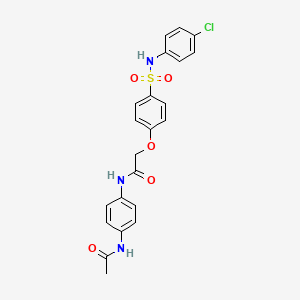
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide, also known as AC-265347, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2006 and has since been the subject of extensive scientific research.
Mécanisme D'action
The exact mechanism of action of N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. Specifically, N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has been shown to inhibit the activity of the enzyme IKKβ, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of the enzyme Aurora-A, which is involved in cell division and is overexpressed in many types of cancer.
Biochemical and Physiological Effects
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has been shown to have anti-inflammatory and anti-cancer effects in vitro, but its effects in vivo are not yet fully understood. It has been shown to reduce inflammation in animal models of rheumatoid arthritis, but its effects on cancer growth in vivo have not yet been studied.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes. However, it also has limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide. One area of research could be to investigate its potential as a treatment for other inflammatory diseases, such as inflammatory bowel disease. Another area of research could be to investigate its potential as a treatment for other types of cancer, such as breast cancer. Additionally, further studies are needed to fully understand its mechanism of action and its effects in vivo.
Méthodes De Synthèse
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide is synthesized through a multi-step process involving the reaction of various intermediates. The synthesis starts with the reaction of 4-acetamidophenol with 4-chlorobenzenesulfonyl chloride to form 4-(N-(4-chlorophenyl)sulfamoyl)acetanilide. This intermediate is then coupled with 4-bromophenol in the presence of a palladium catalyst to form N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been investigated as a treatment for rheumatoid arthritis. N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has also been studied for its potential as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-15(27)24-17-6-8-18(9-7-17)25-22(28)14-31-20-10-12-21(13-11-20)32(29,30)26-19-4-2-16(23)3-5-19/h2-13,26H,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGBLWAHHRSDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

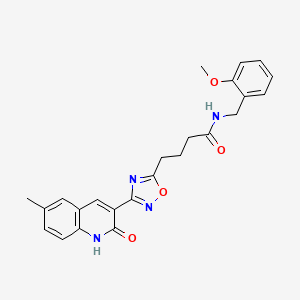
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
